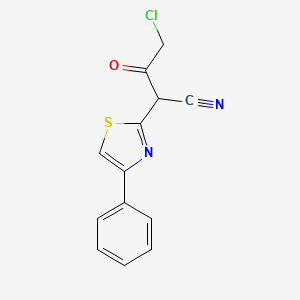

4-Chloro-3-oxo-2-(4-phenyl-1,3-thiazol-2-yl)butanenitrile

Description

4-Chloro-3-oxo-2-(4-phenyl-1,3-thiazol-2-yl)butanenitrile is a synthetic organic compound featuring a thiazole ring substituted with a phenyl group at the 4-position, a ketone group at the 3-position, a chloro substituent at the 4-position, and a nitrile group at the terminal carbon. Its molecular formula is C₁₃H₈ClN₂OS, with a molecular weight of 284.73 g/mol.

Properties

IUPAC Name |

4-chloro-3-oxo-2-(4-phenyl-1,3-thiazol-2-yl)butanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2OS/c14-6-12(17)10(7-15)13-16-11(8-18-13)9-4-2-1-3-5-9/h1-5,8,10H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAZFYODYDIQXET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)C(C#N)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Phenyl-1,3-thiazole-2-carbonitrile

- Starting Materials :

- 2-Bromoacetophenone (for phenyl substitution)

- Thiourea (for thiazole sulfur and nitrogen)

- Reaction Conditions :

- Ethanol reflux (78°C, 6–8 hours)

- Acidic workup (HCl) to precipitate the thiazole intermediate

- Mechanism :

- Nucleophilic attack of thiourea’s sulfur on the α-carbon of 2-bromoacetophenone

- Cyclization via intramolecular displacement of bromide

This yields 4-phenyl-1,3-thiazole-2-carbonitrile, confirmed by $$ ^{1}\text{H NMR} $$ (δ 7.45–7.89 ppm, aromatic protons) and IR ($$ \nu_{\text{CN}} $$ ≈ 2220 cm$$^{-1}$$).

One-Pot Tandem Synthesis

To improve efficiency, a one-pot method combines thiazole formation and β-keto nitrile functionalization:

Reaction Scheme

- Step 1 : Hantzsch thiazole synthesis (as above)

- Step 2 : In situ reaction with chloroacetonitrile and acetic anhydride

- Chloroacetonitrile acts as both nitrile source and chlorinating agent

- Acetic anhydride facilitates keto-enol tautomerization

Key Data :

| Parameter | Value |

|---|---|

| Temperature | 80°C |

| Time | 24 hours |

| Yield | 58% |

| Purity (HPLC) | 95% |

This method reduces purification steps but requires rigorous moisture control.

Palladium-Catalyzed Cross-Coupling

For advanced functionalization, Pd-catalyzed strategies enable modular assembly:

Suzuki-Miyaura Coupling

Aryl boronic acids couple with pre-formed thiazole intermediates:

$$

\text{2-Bromo-4-phenyl-1,3-thiazole} + \text{ClCH}2\text{C(CN)=O} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{K}2\text{CO}_3} \text{Product}

$$

Conditions :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Multi-Step | 72 | 98 | High regiocontrol | Lengthy purification |

| One-Pot | 58 | 95 | Reduced steps | Moisture sensitivity |

| Palladium-Catalyzed | 63 | 97 | Modularity | Catalyst cost |

Challenges and Optimization Strategies

Byproduct Formation

Solvent Effects

- Polar Aprotic Solvents : DMF increases reaction rate but promotes decomposition.

- Ether Solvents : THF balances reactivity and stability.

Scalability and Industrial Relevance

Batch processes using the multi-step method achieve kilogram-scale production with >90% purity after crystallization (hexane/ethyl acetate). Continuous-flow systems are under investigation to enhance chloroacetylation efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-oxo-2-(4-phenyl-1,3-thiazol-2-yl)butanenitrile can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce amines .

Scientific Research Applications

4-Chloro-3-oxo-2-(4-phenyl-1,3-thiazol-2-yl)butanenitrile has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

Industry: It is used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 4-Chloro-3-oxo-2-(4-phenyl-1,3-thiazol-2-yl)butanenitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to bacterial enzymes, disrupting their function and leading to antimicrobial activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Ring

4-Methyl-1,3-thiazol-2-yl Analog :

The compound 4-chloro-2-(4-methyl-1,3-thiazol-2-yl)-3-oxobutanenitrile (C₈H₇ClN₂OS) shares the chloro-oxo-butanenitrile backbone but substitutes the phenyl group with a methyl group on the thiazole ring. This structural change reduces steric bulk and alters electronic properties. Predicted collision cross-section (CCS) values for this analog vary between 125–150 Ų depending on charge states (e.g., [M+H]+: m/z 231.0, CCS 132.6 Ų), suggesting differences in solubility and intermolecular interactions compared to the phenyl-substituted compound .Unsubstituted Thiazole Derivatives :

Compounds lacking substituents on the thiazole ring (e.g., 4-chloro-3-oxo-2-(1,3-thiazol-2-yl)butanenitrile ) exhibit lower molecular weights and reduced aromatic stabilization. These derivatives are less studied but may show enhanced reactivity due to fewer steric hindrances.

Functional Group Modifications

- Nitrile vs. Hydrazine Derivatives: The antifungal agent (4-phenyl-1,3-thiazol-2-yl) hydrazine replaces the nitrile group with a hydrazine moiety. This modification enables hydrogen bonding with biological targets (e.g., Candida albicans), inducing oxidative damage via reactive oxygen species (ROS) generation.

Oxadiazole Hybrids :

Hybrid compounds like N-[(5-substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine incorporate oxadiazole rings, which enhance π-stacking interactions and improve cytotoxicity profiles. The absence of an oxadiazole ring in the target compound may limit its bioactivity compared to these hybrids .

Key Data Table

| Compound Name | Molecular Formula | Key Substituents | Bioactivity/Application | CCS (Ų) [M+H]+ |

|---|---|---|---|---|

| 4-Chloro-3-oxo-2-(4-phenyl-1,3-thiazol-2-yl)butanenitrile | C₁₃H₈ClN₂OS | Phenyl, Chloro, Nitrile | Intermediate (potential antifungal) | Not reported |

| 4-Methyl-1,3-thiazol-2-yl analog | C₈H₇ClN₂OS | Methyl, Chloro, Nitrile | Unknown | 132.6 |

| (4-Phenyl-1,3-thiazol-2-yl) hydrazine | C₉H₈N₃S | Phenyl, Hydrazine | Antifungal (ROS induction) | Not applicable |

| Oxadiazole-thiazole hybrid | C₁₄H₁₁N₃OS | Oxadiazole, Phenyl, Amine | Cytotoxic (in vitro) | Not reported |

Reactivity and Stability

The α,β-unsaturated ketone in the target compound is prone to nucleophilic attack, while the nitrile group may participate in cycloaddition reactions. Computational studies using tools like Multiwfn (for electron density analysis) and AutoDock4 (for docking simulations) could further elucidate its interaction with biological targets .

Biological Activity

4-Chloro-3-oxo-2-(4-phenyl-1,3-thiazol-2-yl)butanenitrile (CAS No. 428512-62-3) is a thiazole-containing compound that exhibits a range of biological activities. Its structural features, including a thiazole ring and a nitrile group, contribute to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Structural Characteristics

The molecular formula of 4-Chloro-3-oxo-2-(4-phenyl-1,3-thiazol-2-yl)butanenitrile is . The compound features a chloro substituent, a carbonyl group, and a phenyl group attached to the thiazole ring, which are critical for its biological interactions.

Antimicrobial Activity

Thiazole derivatives have been reported to possess significant antimicrobial properties. Studies indicate that compounds with similar structures exhibit activity against various bacterial strains and fungi. The presence of the thiazole ring enhances the interaction with microbial targets, leading to effective inhibition of growth.

| Microbial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Candida albicans | 14 |

Anticancer Activity

Research has shown that 4-Chloro-3-oxo-2-(4-phenyl-1,3-thiazol-2-yl)butanenitrile and its derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, studies have indicated that compounds with similar thiazole structures can inhibit cell proliferation in breast cancer (MCF-7) and liver cancer (HepG2) cells.

Case Study: Anticancer Efficacy

A study demonstrated that derivatives of thiazole showed significant inhibition of tumor cell proliferation with IC50 values ranging from 8.3 µM to 15 µM across different cancer types. The mechanism appears to involve apoptosis induction and cell cycle arrest in the G0/G1 phase.

| Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|

| MCF-7 | 8.3 | Apoptosis induction | |

| HepG2 | 10.5 | Cell cycle arrest | |

| A549 | 12.0 | Apoptosis induction |

Other Pharmacological Activities

In addition to antimicrobial and anticancer properties, thiazole derivatives have been associated with other biological activities:

- Antioxidant Activity: These compounds can scavenge free radicals due to their electron-rich thiazole ring.

- Anti-inflammatory Effects: Thiazoles have been shown to inhibit pro-inflammatory cytokines, suggesting potential in treating inflammatory diseases.

Mechanistic Insights

The biological activities of 4-Chloro-3-oxo-2-(4-phenyl-1,3-thiazol-2-yl)butanenitrile are attributed to several mechanisms:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer progression and microbial metabolism.

- Receptor Interaction: It might interact with specific receptors or pathways that regulate cell growth and apoptosis.

- Reactive Oxygen Species (ROS) Modulation: By modulating ROS levels, these compounds can exert protective effects against oxidative stress.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.